molecular formula C10H12N6O B1380228 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1537278-79-7

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B1380228
CAS No.: 1537278-79-7
M. Wt: 232.24 g/mol
InChI Key: NURDKGHFQBGJRE-UHFFFAOYSA-N
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Description

The compound “5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including an azetidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, azetidine derivatives are known to participate in various reactions. For example, they can undergo Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

1,2,4-Oxadiazoles and 1,2,3-Triazoles in Medicinal Chemistry

1,2,4-Oxadiazoles and 1,2,3-triazoles are notable for their potential in medicinal chemistry. Compounds containing these moieties are investigated for various biological activities, including anti-protozoal and anti-cancer properties. For example, novel oxadiazolyl pyrrolo triazole diones have shown significant anti-protozoal activity, highlighting their potential in developing new therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). These compounds' synthesis and biological activities align with the interest in exploring heterocyclic compounds for new drug development.

Synthesis and Reactivity of Oxadiazoles and Triazoles

The synthetic routes and reactivity of these heterocycles are of significant interest in organic chemistry. The cycloaddition reactions, cycloreversions, and rearrangements provide versatile methods for constructing complex molecules with potential applications in material science and pharmaceuticals. For instance, the cycloaddition of nitrile oxides to 1-azetines and subsequent cycloreversion to produce 1,2,4-oxadiazoles demonstrate the synthetic utility of these reactions in generating heterocyclic compounds (Hemming, Khan, O’Gorman, & Pitard, 2013).

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic activities of 1,2,4-oxadiazole and 1,2,3-triazole derivatives. Compounds bearing these moieties have been synthesized and evaluated for their potential against various bacterial and fungal strains, as well as cancer cell lines. For instance, certain derivatives have demonstrated potent antimicrobial activity, making them candidates for further investigation as antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without more specific information, it’s difficult to provide an accurate assessment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. It could also involve developing more efficient synthesis methods and exploring its potential uses in various fields .

Properties

IUPAC Name

5-[1-(azetidin-3-yl)triazol-4-yl]-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-2-6(1)9-12-10(17-14-9)8-5-16(15-13-8)7-3-11-4-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURDKGHFQBGJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(N=N3)C4CNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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